N-[4-(acetylamino)phenyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide
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Overview
Description
N-[4-(acetylamino)phenyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylamino group attached to a phenyl ring and a benzofuran moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide typically involves multiple stepsThe reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The acetylamino group and benzofuran moiety play crucial roles in its biological activity, potentially interacting with enzymes, receptors, or other proteins to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(4-aminophenyl)acetamide
- N-(4-nitrophenyl)acetamide
- 4-acetamidoaniline
Uniqueness
What sets N-[4-(acetylamino)phenyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C20H20N2O3/c1-12-8-13(2)20-15(11-25-18(20)9-12)10-19(24)22-17-6-4-16(5-7-17)21-14(3)23/h4-9,11H,10H2,1-3H3,(H,21,23)(H,22,24) |
InChI Key |
ZNFHBUAZUJZIEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=CC=C(C=C3)NC(=O)C)C |
Origin of Product |
United States |
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